Cas no 1207044-70-9 (N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide)

N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide
- N-[2-(thiophen-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide
- F5839-0093
- N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide
- AKOS024522061
- N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide
- 1207044-70-9
-
- インチ: 1S/C17H14N4O2S/c22-16(12-5-3-9-18-11-12)19-13-6-1-2-7-14(13)20-17(23)21-15-8-4-10-24-15/h1-11H,(H,19,22)(H2,20,21,23)
- InChIKey: OSOZUGXAUQNHEX-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1C(NC1=CC=CC=C1NC(=O)NC1SC=CC=1)=O
計算された属性
- 精确分子量: 338.08374688g/mol
- 同位素质量: 338.08374688g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 448
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 111Ų
- XLogP3: 2.3
N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5839-0093-50mg |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5839-0093-1mg |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5839-0093-3mg |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5839-0093-30mg |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5839-0093-15mg |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5839-0093-5μmol |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5839-0093-25mg |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5839-0093-4mg |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5839-0093-20μmol |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5839-0093-2mg |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 2mg |
$59.0 | 2023-09-09 |
N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide 関連文献
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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4. Back matter
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamideに関する追加情報
Introduction to N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide (CAS No 1207044-70-9)
N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide, with the CAS number 1207044-70-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyridine core, a thiophene ring, and an amide functional group. The presence of these structural elements not only contributes to its unique chemical properties but also opens up a wide array of potential applications in drug discovery and development.
The< strong>pyridine moiety is a well-known pharmacophore in medicinal chemistry, often found in numerous bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. In N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide, the pyridine ring is further functionalized with an amide group, which can enhance the compound's solubility and bioavailability. This structural feature is particularly important in the development of orally active drugs, where poor solubility can significantly limit therapeutic efficacy.
The< strong>thiophene ring is another key component of this compound, contributing to its aromaticity and stability. Thiophene derivatives have been extensively studied for their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In particular, thiophene-based compounds have shown promise in the development of antiviral, anticancer, and anti-inflammatory agents. The incorporation of a thiophene ring into N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide may confer additional biological activities that could be exploited for therapeutic purposes.
The< strong>carbamoylamino group present in this compound adds another layer of complexity and functionality. This moiety can participate in hydrogen bonding interactions, which are crucial for the binding of molecules to biological targets. Additionally, the carbamoylamino group can undergo various chemical transformations, making it a versatile building block for the synthesis of more complex molecules. These properties make N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide a valuable scaffold for drug discovery efforts.
In recent years, there has been growing interest in the development of multitarget-directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. This approach has the potential to enhance therapeutic efficacy while minimizing side effects. N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide fits well within this paradigm due to its multifaceted structural features. The combination of a pyridine core, a thiophene ring, and an amide group suggests that this compound may be capable of interacting with multiple targets, including enzymes and receptors involved in various disease pathways.
One of the most exciting areas of research involving N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide is its potential application in oncology. Cancer is a complex disease characterized by uncontrolled cell growth and proliferation. The development of novel anticancer agents is crucial for improving patient outcomes. The structural features of this compound make it a promising candidate for inhibiting key enzymes involved in cancer cell metabolism and signaling pathways. For instance, studies have shown that pyridine-based compounds can inhibit kinases, which are often overexpressed in cancer cells.
Another area where N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide shows promise is in the treatment of inflammatory diseases. Chronic inflammation is associated with numerous diseases, including arthritis, cardiovascular disease, and cancer. Developing anti-inflammatory agents that target specific inflammatory pathways is essential for managing these conditions. The< strong>carbamoylamino group in this compound may play a role in modulating inflammatory responses by interacting with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammation.
The synthesis of N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of the thiophene ring followed by the introduction of the carbamoylamino group onto the phenyl ring. Finally, the pyridine carboxamide group is installed through condensation reactions. Each step must be carefully controlled to avoid side reactions that could compromise the integrity of the final product.
In conclusion, N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide (CAS No 1207044-70-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a promising candidate for targeting multiple biological pathways involved in various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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